Cefdinir monohydrate is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of cephalosporins. It is primarily used to treat various bacterial infections, including those affecting the ear, sinus, throat, lungs, and skin. Cefdinir was approved for medical use in 1991 and is marketed under the brand name Omnicef. Its effectiveness against bacteria that produce beta-lactamase enzymes makes it a valuable option in antibiotic therapy .
Cefdinir is derived from the natural antibiotic cephalosporin and is classified as a cephalosporin antibiotic. It is specifically categorized as a third-generation cephalosporin due to its enhanced activity against Gram-negative bacteria compared to earlier generations. The compound is known for its ability to inhibit bacterial cell wall synthesis, which is crucial for bacterial survival .
The synthesis of cefdinir involves several key steps. One notable method includes the reaction of 7-amino-3-vinyl-3-cephem-4-carboxylic acid with various thioesters in the presence of bases and solvents such as tetrahydrofuran or dichloromethane. The process typically involves:
This method has been refined to improve yield and purity, significantly reducing the number of steps required compared to earlier synthesis routes .
Cefdinir monohydrate has the chemical formula and an average molecular weight of approximately 413.42 g/mol. The structure features a thiazole ring, an oxime group, and a vinyl side chain, contributing to its antibacterial properties. The IUPAC name for cefdinir is:
The compound's structural complexity allows it to interact effectively with bacterial enzymes involved in cell wall synthesis .
Cefdinir undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and deprotection steps. Key reactions include:
These reactions are critical for ensuring high purity and yield in the final product.
Cefdinir exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall formation in bacteria. This binding disrupts the cross-linking process of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death. Cefdinir's efficacy against resistant strains stems from its ability to evade certain beta-lactamase enzymes that would otherwise degrade less stable antibiotics .
Cefdinir monohydrate exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical preparations.
Cefdinir is widely used in clinical settings for treating mild to moderate infections caused by susceptible bacteria. Specific applications include:
The drug's broad-spectrum activity makes it a preferred choice in outpatient settings where resistance patterns are a concern .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3